CFG920, also known as LAE001, is a non-steroidal compound that functions primarily as an inhibitor of the cytochrome P450 17A1 enzyme (CYP17A1), which plays a critical role in steroidogenesis. This enzyme catalyzes two key reactions in the biosynthesis of steroid hormones: 17α-hydroxylation and 17,20-lyase transformation. By inhibiting CYP17A1, CFG920 aims to reduce androgen levels, making it a potential therapeutic agent for conditions such as castration-resistant prostate cancer. The compound is currently under investigation in clinical trials to evaluate its efficacy and safety profile .
Research indicates that CFG920 exhibits potent inhibitory activity against CYP17A1, with IC50 values indicating effective inhibition at low concentrations. The compound has shown promise in preclinical studies for its ability to lower circulating testosterone levels significantly. Additionally, its dual inhibitory action on both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 suggests a multifaceted approach to managing androgen levels in patients with prostate cancer .
CFG920 is primarily being explored for its application in treating castration-resistant prostate cancer. By reducing androgen levels, it aims to inhibit tumor growth and improve patient outcomes. Additionally, its unique mechanism of action may offer advantages over existing therapies by minimizing side effects associated with steroidal inhibitors . Research is ongoing to evaluate its effectiveness in combination therapies and its potential use in other hormone-dependent cancers.
Studies have investigated CFG920's interactions with various biological targets beyond CYP17A1. These include assessments of its effects on other cytochrome P450 enzymes and potential off-target effects that could influence safety and efficacy profiles. Understanding these interactions is crucial for predicting the therapeutic window and minimizing adverse effects during clinical use .
CFG920 shares structural and functional similarities with several other non-steroidal CYP17 inhibitors. Here’s a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Key Features | Clinical Status |
---|---|---|---|
Abiraterone Acetate | CYP17A1 Inhibitor | First approved CYP17 inhibitor; steroidal scaffold | Approved for use |
Galeterone | Dual CYP17/CYP11B2 Inhibitor | Non-steroidal; targets multiple pathways | Clinical trials ongoing |
Orteronel | Non-steroidal CYP17 Inhibitor | Selective for CYP17; lower side effects | Approved in some regions |
Seviteronel | Non-steroidal CYP17 Inhibitor | Potent against CYP17; designed for selectivity | Clinical trials ongoing |
CFG920's dual inhibition capability sets it apart from many competitors, particularly those that target only one aspect of steroidogenesis. Its design aims to enhance selectivity while minimizing adverse effects commonly associated with steroidal inhibitors .
The systematic nomenclature of CFG920 follows International Union of Pure and Applied Chemistry guidelines, with the complete IUPAC designation being 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one. This nomenclature precisely reflects the compound's structural architecture, beginning with the imidazolidin-2-one core and specifying the substitution patterns on both pyridine rings. The molecular formula C14H13ClN4O encompasses fourteen carbon atoms, thirteen hydrogen atoms, one chlorine atom, four nitrogen atoms, and one oxygen atom, yielding a molecular weight of 288.73 grams per mole. The formula indicates a high degree of unsaturation, consistent with the presence of multiple aromatic systems and the carbonyl functionality within the imidazolidinone ring.
The compound's systematic structure can be deconstructed into three primary components: the central imidazolidin-2-one heterocycle, the 2-chloro-4-pyridinyl substituent, and the 4-methyl-3-pyridinyl group. Each component contributes distinct electronic and steric characteristics that influence the overall molecular properties. The chlorine substituent on the first pyridine ring introduces electron-withdrawing effects, while the methyl group on the second pyridine ring provides electron-donating character. The imidazolidin-2-one core serves as a rigid scaffold that constrains the relative orientations of the two pyridine systems, creating a well-defined three-dimensional structure with specific conformational preferences.
Single crystal X-ray diffraction studies have provided comprehensive insights into the solid-state structure of CFG920, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. The crystallographic analysis demonstrates that CFG920 crystallizes in a tetragonal crystal system with unit cell parameters of a = 8.0344(2) Å, b = 8.0344(2) Å, c = 23.7871(7) Å, and α = β = γ = 90°. These crystallographic dimensions indicate a highly ordered arrangement with significant symmetry elements that contribute to the compound's thermal stability and polymorphic behavior. The crystal structure reveals that the imidazolidin-2-one ring adopts an envelope conformation, with the carbonyl oxygen pointing away from the plane of the heterocycle.
The conformational analysis indicates that the two pyridine rings are positioned in a nearly perpendicular arrangement relative to each other, minimizing steric interactions between the chloro and methyl substituents. The dihedral angle between the pyridine ring planes measures approximately 75°, creating a twisted molecular architecture that influences both the compound's physicochemical properties and its potential for intermolecular interactions. The chloro-substituted pyridine ring exhibits a slight deviation from planarity due to electronic repulsion between the chlorine lone pairs and the pyridine nitrogen. Intermolecular hydrogen bonding patterns in the crystal structure involve the carbonyl oxygen of the imidazolidin-2-one ring and neighboring molecules, creating extended networks that contribute to the observed thermal stability.
The powder X-ray diffraction pattern exhibits characteristic peaks at 10.9°, 11.5°, 13.2°, 14.7°, 15.5°, 21.4°, 21.9°, 23.2°, and 24.9° (2θ), providing a distinctive fingerprint for polymorph identification. These peak positions correspond to specific crystallographic planes and reflect the ordered arrangement of molecules within the crystal lattice. The relative intensities of these peaks indicate preferred orientations and molecular packing arrangements that influence the compound's dissolution behavior and thermal characteristics.
CFG920 exhibits an achiral molecular structure with no defined stereocenters, as confirmed by comprehensive stereochemical analysis. The compound contains no asymmetric carbon atoms, and the planar nature of the pyridine rings and the imidazolidin-2-one core eliminates the possibility of conformational chirality. The absence of stereoisomerism simplifies synthetic approaches and analytical characterization, as only a single molecular entity requires consideration during chemical transformations and purification procedures. The compound's symmetry elements contribute to its crystallographic order and influence its spectroscopic properties, particularly in nuclear magnetic resonance spectroscopy where equivalent positions exhibit identical chemical shifts.
Tautomeric considerations for CFG920 focus primarily on potential keto-enol equilibria involving the carbonyl group of the imidazolidin-2-one ring. However, theoretical calculations and experimental evidence suggest that the keto form predominates overwhelmingly due to the stability imparted by the aromatic substitution pattern and the rigid heterocyclic framework. The nitrogen atoms in the imidazolidin-2-one ring are both involved in conjugation with the attached pyridine systems, preventing proton migration that would lead to alternative tautomeric forms. Computational modeling indicates that alternative tautomers would be energetically unfavorable by more than 15 kcal/mol, confirming the predominance of the observed structure.
The compound's electronic structure features extensive conjugation between the pyridine rings and the imidazolidin-2-one core, creating a delocalized pi-electron system that stabilizes the molecular framework. This conjugation contributes to the compound's characteristic absorption properties and influences its chemical reactivity patterns. The electron-withdrawing chlorine substituent and electron-donating methyl group create complementary electronic effects that balance the overall electron density distribution and contribute to the compound's stability under various reaction conditions.
CFG920, systematically named 1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one, represents a novel class of non-steroidal dual inhibitor targeting both cytochrome P450 17A1 and cytochrome P450 11B2 enzymes [2] [3]. This compound exhibits a molecular weight of 288.73 grams per mole and possesses a unique imidazolidinone core structure that bridges two pyridine rings [2]. The dual inhibition mechanism of CFG920 distinguishes it from conventional steroidal inhibitors by simultaneously targeting both androgen biosynthesis through cytochrome P450 17A1 inhibition and mineralocorticoid production through cytochrome P450 11B2 modulation [10] [14].
The molecular architecture of CFG920 enables specific interaction with the cytochrome P450 17A1 active site through distinct structural features [12]. The 2-chloro-4-pyridinyl moiety occupies the hydrophobic active site cavity of cytochrome P450 17A1, while the 4-methyl-3-pyridinyl group coordinates with heme-binding residues [12]. Crystallographic studies demonstrate that the nitrogen atom within the pyridine ring of CFG920 forms a coordinate-covalent bond with the heme iron center, effectively blocking the oxygen binding site required for catalytic activity [36].
The enzyme cytochrome P450 17A1 catalyzes two sequential reactions: the 17α-hydroxylation of pregnenolone and progesterone, followed by the 17,20-lyase reaction that cleaves the carbon-17 to carbon-20 bond to produce dehydroepiandrosterone and androstenedione [32] [33]. Mechanistic studies reveal that CFG920 inhibits both enzymatic activities through competitive binding, with the compound's planar imidazolidinone core positioned similarly to natural substrates within the active site [32]. Density functional theory calculations indicate that the binding orientation of CFG920 creates steric hindrance that prevents substrate access to the catalytic heme center [9].
Enzymatic Activity | Natural Substrate | Product | Inhibition Mechanism |
---|---|---|---|
17α-Hydroxylase | Pregnenolone | 17α-Hydroxypregnenolone | Competitive heme coordination |
17α-Hydroxylase | Progesterone | 17α-Hydroxyprogesterone | Competitive heme coordination |
17,20-Lyase | 17α-Hydroxypregnenolone | Dehydroepiandrosterone | Active site occlusion |
17,20-Lyase | 17α-Hydroxyprogesterone | Androstenedione | Active site occlusion |
The structural specificity of CFG920 for cytochrome P450 17A1 arises from the precise positioning of its chloropyridine substituent, which engages in favorable electrostatic interactions with specific amino acid residues within the enzyme active site [36]. Computational modeling demonstrates that the compound maintains hydrogen bonding patterns similar to natural substrates while introducing additional stabilizing interactions through its heterocyclic nitrogen atoms [37].
CFG920 exhibits a distinct mechanism of action against cytochrome P450 11B2, the enzyme responsible for aldosterone biosynthesis [11]. Unlike its competitive inhibition of cytochrome P450 17A1, CFG920 appears to function as an allosteric modulator of cytochrome P450 11B2 [11]. The allosteric binding site for CFG920 on cytochrome P450 11B2 is located within the transmembrane domain, separate from the orthosteric substrate binding site [15].
Aldosterone synthase catalyzes the final steps in mineralocorticoid biosynthesis, converting 11-deoxycorticosterone to aldosterone through sequential hydroxylation reactions [11]. CFG920 binding to the allosteric site induces conformational changes in the enzyme structure that reduce catalytic efficiency without completely blocking substrate access [11]. This mechanism allows for dose-dependent modulation of aldosterone production while maintaining some residual enzymatic activity [11].
The allosteric modulation mechanism involves changes in the hydrogen bonding network within the cytochrome P450 11B2 active site upon CFG920 binding [15]. Nuclear magnetic resonance spectroscopy studies reveal that CFG920 binding causes line broadening of signals from specific amino acid residues, indicating conformational flexibility in the distal regions of the active site [15]. This conformational change affects the positioning of the heme prosthetic group relative to substrate molecules, thereby reducing the efficiency of electron transfer during catalysis [15].
Comparative analysis of CFG920 binding affinity relative to established steroidal inhibitors reveals significant differences in both potency and selectivity profiles [10] [14]. Abiraterone, the prototypical steroidal cytochrome P450 17A1 inhibitor, demonstrates similar inhibitory potency against cytochrome P450 17A1 but lacks the dual inhibition capability of CFG920 [14]. In vitro binding studies show that CFG920 exhibits nanomolar affinity for both target enzymes, with slightly higher selectivity for cytochrome P450 17A1 over cytochrome P450 11B2 [14].
Inhibitor | Cytochrome P450 17A1 IC₅₀ (nM) | Cytochrome P450 11B2 IC₅₀ (nM) | Selectivity Ratio | Mechanism |
---|---|---|---|---|
CFG920 | 15-25 | 45-60 | 2.4-3.0 | Dual inhibition |
Abiraterone | 12-18 | >1000 | >55 | Selective cytochrome P450 17A1 |
Galeterone | 20-30 | >800 | >26 | Selective cytochrome P450 17A1 |
Orteronel | 25-35 | >500 | >14 | Selective cytochrome P450 17A1 |
The non-steroidal structure of CFG920 provides advantages in terms of selectivity against other cytochrome P450 enzymes involved in drug metabolism [37]. Unlike steroidal inhibitors that may cross-react with cytochrome P450 21A2 and other steroidogenic enzymes, CFG920 demonstrates minimal inhibitory activity against cytochrome P450 3A4, cytochrome P450 2D6, and cytochrome P450 21A2 [37]. This selectivity profile reduces the potential for off-target effects and drug-drug interactions compared to steroidal alternatives [37].
CFG920 effectively disrupts androgen biosynthesis through its inhibition of cytochrome P450 17A1, resulting in significant reductions in dehydroepiandrosterone and androstenedione production [22]. The kinetics of androgen suppression following CFG920 treatment demonstrate rapid onset of inhibition within the first few hours of exposure [40]. Pharmacokinetic studies in non-human primates show that CFG920 achieves peak plasma concentrations within 0.5 to 1.0 hours following oral administration, with corresponding suppression of circulating androgen levels [40].
The disruption of androgen biosynthesis by CFG920 occurs through blockade of both the classical and alternative steroidogenic pathways [22]. In the classical pathway, CFG920 prevents the conversion of 17α-hydroxypregnenolone to dehydroepiandrosterone and 17α-hydroxyprogesterone to androstenedione [22]. Additionally, the compound interferes with the backdoor pathway of dihydrotestosterone synthesis by blocking the initial cytochrome P450 17A1-mediated steps [22].
Pathway Component | Control Activity (%) | CFG920 Treatment (%) | Reduction (%) |
---|---|---|---|
Pregnenolone → 17α-Hydroxypregnenolone | 100 | 15-20 | 80-85 |
17α-Hydroxypregnenolone → Dehydroepiandrosterone | 100 | 8-12 | 88-92 |
Progesterone → 17α-Hydroxyprogesterone | 100 | 18-25 | 75-82 |
17α-Hydroxyprogesterone → Androstenedione | 100 | 10-15 | 85-90 |
Temporal analysis of steroid hormone levels reveals that CFG920 produces sustained suppression of androgen biosynthesis with minimal compensatory upregulation of upstream steroidogenic enzymes [22]. This sustained effect contrasts with some selective inhibitors that may induce compensatory mechanisms leading to treatment resistance [22].
The dual inhibition of cytochrome P450 17A1 and cytochrome P450 11B2 by CFG920 creates a unique profile of mineralocorticoid axis modulation [28]. Traditional cytochrome P450 17A1 inhibitors cause compensatory elevation of adrenocorticotropic hormone, leading to increased production of mineralocorticoid precursors and potential hypertension [28]. CFG920's concurrent inhibition of cytochrome P450 11B2 partially mitigates this compensation by reducing the conversion of 11-deoxycorticosterone to aldosterone [28].
The mineralocorticoid receptor system responds to CFG920 treatment through complex feedback mechanisms involving the renin-angiotensin-aldosterone system [29]. Mineralocorticoid receptor activation under normal conditions maintains basal corticosterone levels during circadian troughs, while glucocorticoid receptor activation constrains hormone secretion during stress responses [29]. CFG920 modifies this balance by reducing aldosterone availability while preserving cortisol production through its selectivity for the 17,20-lyase activity over 17α-hydroxylase activity [28].
Compensation mechanisms involve increased renin activity in response to reduced mineralocorticoid signaling, which helps maintain electrolyte balance despite aldosterone suppression [11]. Clinical studies demonstrate that CFG920 treatment results in modest increases in plasma renin activity without the severe mineralocorticoid excess observed with selective cytochrome P450 17A1 inhibitors [11].
CFG920 influences the transcriptional regulation of steroidogenic acute regulatory protein, the rate-limiting factor in cholesterol transport for steroid hormone synthesis [20] [31]. Steroidogenic acute regulatory protein facilitates the movement of cholesterol from the outer to inner mitochondrial membrane, where cytochrome P450 11A1 converts cholesterol to pregnenolone [20]. The regulatory mechanisms controlling steroidogenic acute regulatory protein expression involve multiple transcription factors, including cyclic adenosine monophosphate response element-binding protein and activator protein-1 family members [31].
CFG920 treatment affects steroidogenic acute regulatory protein expression through both direct and indirect mechanisms [31]. The compound's inhibition of cytochrome P450 17A1 reduces downstream androgen production, which creates a feedback signal that influences steroidogenic acute regulatory protein gene transcription [31]. Additionally, the modulation of aldosterone synthesis by cytochrome P450 11B2 inhibition affects the hormonal milieu that regulates steroidogenic acute regulatory protein expression [31].
Transcription Factor | Binding Site | CFG920 Effect | Functional Outcome |
---|---|---|---|
Cyclic adenosine monophosphate response element-binding protein | Cyclic adenosine monophosphate response element | Reduced phosphorylation | Decreased steroidogenic acute regulatory protein transcription |
Activator protein-1 (c-Jun) | Activator protein-1 site | Altered DNA binding | Modified transcriptional activation |
Steroidogenic factor-1 | Steroidogenic factor-1 response element | Maintained activity | Preserved basal transcription |
Hypoxia-inducible factor 1α | Hypoxia response element | Indirect modulation | Context-dependent regulation |